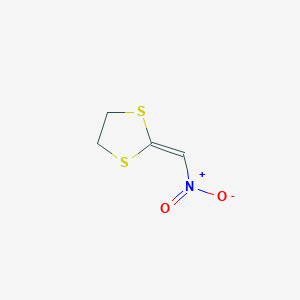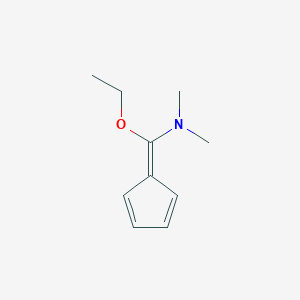
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is an organic compound with a unique structure that combines a cyclopentadienylidene moiety with an ethoxy group and a dimethylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with ethyl chloroformate and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclopentadienone derivatives.
Reduction: Formation of cyclopentadiene and ethylamine derivatives.
Substitution: Formation of various substituted cyclopentadienylidene compounds.
Scientific Research Applications
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets. The cyclopentadienylidene moiety can participate in π-π interactions, while the ethoxy and dimethylmethanamine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopenta-2,4-dien-1-ylideneethyl acetate
- Cyclopenta-2,4-dien-1-yltrimethylsilane
- Cyclopenta-2,4-dien-1-ylidenepyridin-1-ide
Uniqueness
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
704-47-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-1-ethoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-4-12-10(11(2)3)9-7-5-6-8-9/h5-8H,4H2,1-3H3 |
InChI Key |
BJZPMHCVRXXBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C1C=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



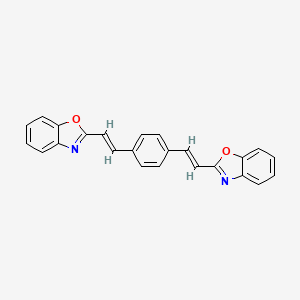

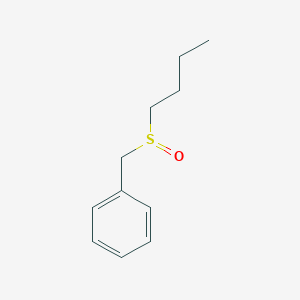
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
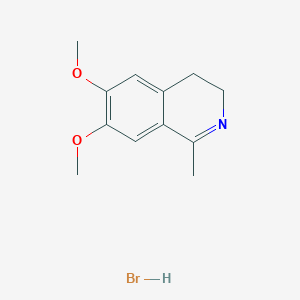
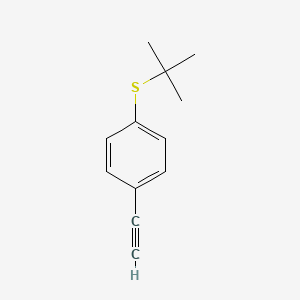
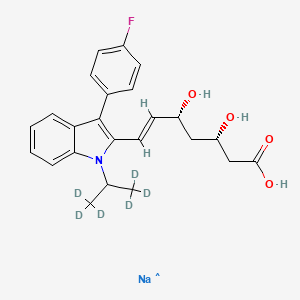
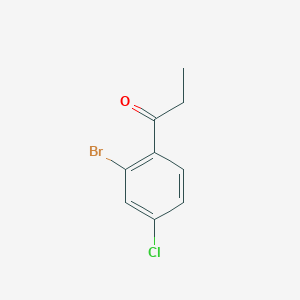

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


